3-Chloro-4'-(ethylthio)benzophenone

Catalog No.
S1908826
CAS No.
844884-99-7
M.F
C15H13ClOS
M. Wt
276.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4'-(ethylthio)benzophenone

CAS Number

844884-99-7

Product Name

3-Chloro-4'-(ethylthio)benzophenone

IUPAC Name

(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanone

Molecular Formula

C15H13ClOS

Molecular Weight

276.8 g/mol

InChI

InChI=1S/C15H13ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3

InChI Key

OXECCTFHEDCJGL-UHFFFAOYSA-N

SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl

3-Chloro-4'-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13ClOS\text{C}_{15}\text{H}_{13}\text{ClOS} and a molecular weight of 276.79 g/mol. This compound features a benzophenone core, characterized by two phenyl rings linked by a carbonyl group, with a chlorine atom at the 3-position and an ethylthio group at the para position (4') of one of the phenyl rings. It is recognized for its potential applications in various fields, including organic synthesis and biological research.

  • Oxidation: The ethylthio group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of different substituted benzophenones.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution: Sodium amide (NaNH2), thiourea.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Benzhydrol derivatives.
  • Substitution Products: Various substituted benzophenones depending on the nucleophile used.

Research indicates that 3-Chloro-4'-(ethylthio)benzophenone exhibits biological activity that may be leveraged in proteomics studies to investigate protein interactions and functions. Its structural properties allow it to interact with various biological molecules, potentially serving as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

The synthesis of 3-Chloro-4'-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This method includes:

  • Friedel-Crafts Acylation: The acylation of a substituted benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
  • Reaction Conditions: The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, production methods mirror laboratory synthesis but are optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed.

3-Chloro-4'-(ethylthio)benzophenone has diverse applications in scientific research:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: Utilized in proteomics to study protein interactions and functions.
  • Material Science: Employed in the synthesis of specialty chemicals and materials.

Interaction studies involving 3-Chloro-4'-(ethylthio)benzophenone focus on its ability to form complexes with proteins and other biomolecules. These studies are critical for understanding its role in biochemical pathways and potential therapeutic applications. The compound's unique substituents enhance its reactivity and specificity towards various targets in biological systems.

Several compounds share structural similarities with 3-Chloro-4'-(ethylthio)benzophenone, each exhibiting unique properties:

Compound NameStructural DifferencesUnique Features
3-Chloro-4'-(methylthio)benzophenoneMethylthio group instead of ethylthioDifferent electronic properties affecting reactivity
4-Chloro-3-nitrobenzophenoneNitro group instead of ethylthioExhibits different electronic properties due to nitro group
4-MethylthioacetophenoneAcetophenone core instead of benzophenoneDifferent reactivity patterns compared to benzophenones
3-Chloro-4-methylbenzophenoneMethyl group instead of ethylthioVariation in steric hindrance affecting reactivity

These comparisons highlight how variations in functional groups can significantly influence the chemical behavior and applications of similar compounds.

XLogP3

4.8

Wikipedia

3-Chloro-4'-(ethylthio)benzophenone

Dates

Last modified: 08-16-2023

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